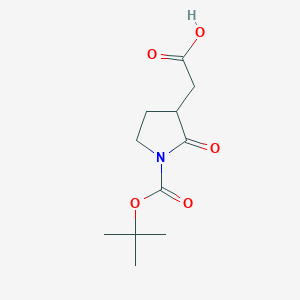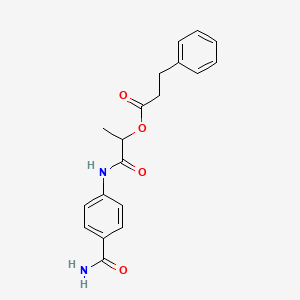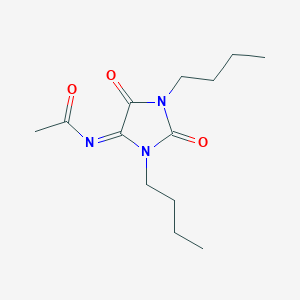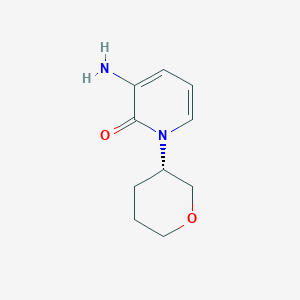![molecular formula C12H7Cl2NS B12945768 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine is a heterocyclic compound that features a fused ring system combining benzene, thiophene, and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine typically involves multi-step processes starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors such as 2-chlorobenzaldehyde and thiourea under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is often constructed via a condensation reaction involving a suitable pyridine precursor.
Chlorination and Methylation: The final steps involve the chlorination and methylation of the intermediate compounds to introduce the chlorine and methyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups play a crucial role in binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating enzymes, altering gene expression, or disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dichlorobenzo[4,5]thieno[2,3-c]pyridine: Lacks the methyl group, which can affect its reactivity and biological activity.
8-Methylbenzo[4,5]thieno[2,3-c]pyridine: Lacks the chlorine atoms, resulting in different chemical properties and applications.
Benzo[4,5]thieno[2,3-c]pyridine: The parent compound without any substituents, used as a reference for studying the effects of chlorine and methyl groups.
Uniqueness
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H7Cl2NS |
|---|---|
Poids moléculaire |
268.2 g/mol |
Nom IUPAC |
1,7-dichloro-8-methyl-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C12H7Cl2NS/c1-6-9(13)3-2-7-8-4-5-15-12(14)11(8)16-10(6)7/h2-5H,1H3 |
Clé InChI |
JFYVPBKGLVIWFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1SC3=C2C=CN=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)



![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)



![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)
